molecular formula C10H14FNO B1386576 3-Fluoro-4-isobutoxyaniline CAS No. 500015-24-7

3-Fluoro-4-isobutoxyaniline

Cat. No. B1386576
CAS RN: 500015-24-7
M. Wt: 183.22 g/mol
InChI Key: FIVDKGMTJVSMSH-UHFFFAOYSA-N
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Description

3-Fluoro-4-isobutoxyaniline is an organic compound with the molecular formula C10H14FNO . It has an average mass of 183.223 Da and a monoisotopic mass of 183.105942 Da .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-isobutoxyaniline consists of a benzene ring with a fluorine atom and an isobutoxy group attached to it . The exact spatial arrangement of these atoms could not be found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Fluoro-4-isobutoxyaniline are not available, fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .


Physical And Chemical Properties Analysis

3-Fluoro-4-isobutoxyaniline has a molecular formula of C10H14FNO and an average mass of 183.223 Da . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the current literature.

Safety and Hazards

While specific safety data for 3-Fluoro-4-isobutoxyaniline is not available, similar compounds like 3-Fluoro-4-methoxyaniline are known to be harmful if swallowed or inhaled, and can cause skin and eye irritation .

properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVDKGMTJVSMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651874
Record name 3-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-isobutoxyaniline

CAS RN

500015-24-7
Record name 3-Fluoro-4-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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